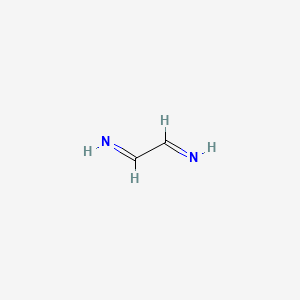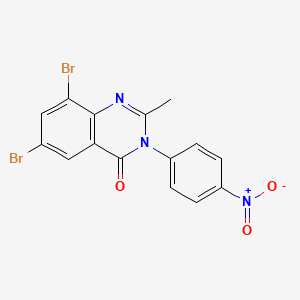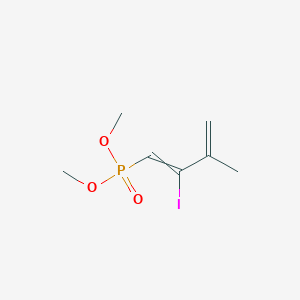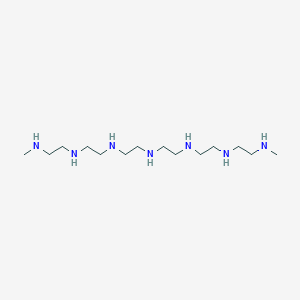
N~1~,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine is a complex organic compound featuring multiple amine groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine typically involves the reaction of primary amines with formaldehyde and secondary amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature is maintained between 50-100°C, and the reaction is monitored using techniques like gas chromatography and mass spectrometry .
Industrial Production Methods
Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound. The process is optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperature25-50°C.
Reduction: Lithium aluminum hydride; temperature0-25°C.
Substitution: Alkyl halides, acyl halides; temperature25-100°C.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
N~1~,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N1,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine exerts its effects involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylethylenediamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-3-aminopropylamine
Uniqueness
N~1~,N~17~-Dimethyl-3,6,9,12,15-pentaazaheptadecane-1,17-diamine is unique due to its extended chain length and multiple amine groups, which provide it with a higher degree of flexibility and reactivity compared to shorter-chain analogs .
Properties
CAS No. |
133128-70-8 |
|---|---|
Molecular Formula |
C14H37N7 |
Molecular Weight |
303.49 g/mol |
IUPAC Name |
N-methyl-N'-[2-[2-[2-[2-[2-(methylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H37N7/c1-15-3-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-4-16-2/h15-21H,3-14H2,1-2H3 |
InChI Key |
RRRXCKYLFCSZOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNCCNCCNCCNCCNCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
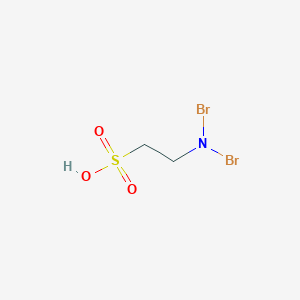

![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
![3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione](/img/structure/B14265531.png)
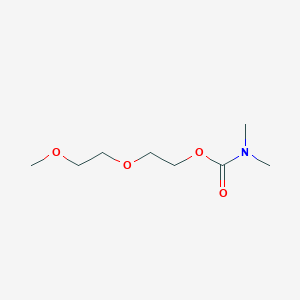
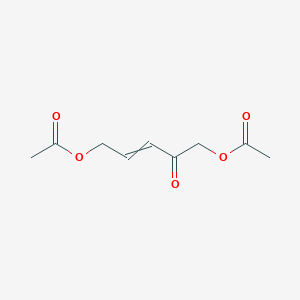
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
